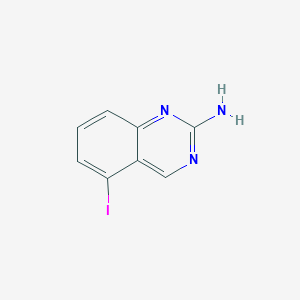

5-Iodoquinazolin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6IN3 |

|---|---|

Molecular Weight |

271.06 g/mol |

IUPAC Name |

5-iodoquinazolin-2-amine |

InChI |

InChI=1S/C8H6IN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) |

InChI Key |

RKIWGTSBHLQOOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=NC=C2C(=C1)I)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Iodoquinazolin 2 Amine and Analogs

Direct Synthetic Routes to 5-Iodoquinazolin-2-amine

Direct routes to 5-iodoquinazolin-2-amine involve either the construction of the quinazoline (B50416) ring from an appropriately substituted benzene (B151609) derivative or the direct iodination of the quinazoline core.

The formation of the 2-aminoquinazoline (B112073) skeleton often involves the cyclization of a 2-aminobenzonitrile (B23959) derivative with a source of the remaining N-C-N fragment of the pyrimidine (B1678525) ring. For the synthesis of the 5-iodo analog, this would typically start from 2-amino-5-iodobenzonitrile (B177357). While specific examples for the 2-amino variant are not prevalent, the general strategy is well-established for related quinazolines. For instance, acid-mediated [4+2] annulation reactions between o-aminoaryl ketones and N-benzyl cyanamides provide an efficient route to 2-aminoquinazoline derivatives. mdpi.com A similar strategy could be envisioned starting from 2-amino-5-iodobenzonitrile, which would react with cyanamides to form the desired 2,5-disubstituted quinazoline. The reaction proceeds through the formation of an amidine intermediate, followed by intramolecular cyclization and aromatization. nih.gov

Another approach involves the reaction of 2-aminobenzonitriles with Grignard reagents to form ortho-aminoketimines, which can then be cyclized under alkaline conditions to yield N,4-disubstituted quinazolines. mdpi.comnih.gov Applying this to 2-amino-5-iodobenzonitrile would provide a pathway to 4-substituted-5-iodoquinazolin-2-amine derivatives.

The direct iodination of a pre-existing 2-aminoquinazoline ring system at the C-5 position presents a challenge due to the directing effects of the substituents. The regioselectivity of electrophilic substitution on the quinoline (B57606) and quinazoline core is complex. However, radical-based direct C-H iodination protocols have been developed for various nitrogen-containing heterocycles. scispace.comrsc.org These methods often utilize reagents like potassium persulfate (K₂S₂O₈) and sodium iodide. For quinolines, these reactions can show selectivity for the C-3 position. scispace.comrsc.org The electronic nature of the 2-amino group on the quinazoline ring would significantly influence the regiochemical outcome of such a reaction, and conditions would need to be carefully optimized to favor C-5 iodination. Rhodium-catalyzed iodination using N-iodosuccinimide (NIS) has also been reported for the C-8 position of quinoline N-oxides, highlighting that directed C-H activation can achieve high regioselectivity. mdpi.com

Synthesis of Iodinated Quinazoline Precursors

The synthesis of 5-iodoquinazolin-2-amine often relies on the preparation of key iodinated aromatic precursors, which already contain the necessary iodine substituent at the correct position. These precursors are then subjected to cyclization reactions to form the final heterocyclic product.

5-Iodoanthranilic acid is a versatile starting material for the synthesis of various quinazoline and quinazolinone derivatives. The reaction of anthranilic acid with ethoxycarbonylisothiocyanate can yield a 4-oxo-2-thioxo-1,2-dihydroquinazoline intermediate. researchgate.net Starting with 5-iodoanthranilic acid in this sequence would produce the corresponding 6-iodo-quinazolinone derivative (note the change in numbering when derived from anthranilic acid, where the iodine is at position 5 of the acid but position 6 of the resulting quinazolinone). Subsequent chemical transformations would be required to convert the oxo and thioxo groups to the desired 2-amino functionality. Copper-catalyzed cyclization of halogenated aromatic acids with guanidines is another method to form quinazolinone scaffolds, which could then be further functionalized. nih.gov

2-Amino-5-iodobenzamide (B1582221) is a direct precursor for building the quinazolinone ring, which can be a stepping stone to 2-aminoquinazolines. Quinazolin-4(3H)-ones are commonly synthesized through the condensation of 2-aminobenzamides with reagents like aldehydes or alcohols. organic-chemistry.orgresearchgate.net A ruthenium-catalyzed deaminative coupling reaction of 2-aminobenzamides with amines is another efficient method for forming quinazolinone products. marquette.edu Using 2-amino-5-iodobenzamide in these reactions would lead to 6-iodoquinazolin-4(3H)-one. This intermediate can then be converted to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃), followed by amination to introduce the 2-amino group and displacement of the 4-chloro group.

| Starting Material | Reagent(s) | Product Type | Catalyst/Conditions |

| 2-Aminobenzamide (B116534) | Alcohols | Quinazolinone | Metal-ligand bifunctional catalyst |

| 2-Aminobenzamide | Aldehydes | Quinazolinone | p-Toluenesulfonic acid, PIDA |

| 2-Aminobenzamide | Amines | Quinazolinone | Ruthenium catalyst |

| ortho-Halobenzamides | Amides | Quinazolinone | Cs₂CO₃, DMSO (metal-free) |

This table summarizes general methods for synthesizing quinazolinones from 2-aminobenzamides and related compounds, which are applicable to their iodinated analogs.

2-Aminobenzonitriles and 2-aminobenzophenones are widely used precursors for a variety of quinazoline synthesis strategies. nih.gov These methods are directly applicable to their 5-iodo analogs.

From 2-Aminobenzonitriles : A versatile, one-pot synthesis of quinazolines involves the reaction of 2-aminobenzonitriles with Grignard reagents followed by treatment with isothiocyanates in the presence of a base like NaOH. nih.gov This approach allows for the introduction of different substituents at the N- and 4-positions. Starting with 2-amino-5-iodobenzonitrile would directly yield 5-iodo-2-aminoquinazoline derivatives. Tandem reactions of 2-aminobenzonitriles with alcohols in the presence of a ruthenium catalyst can also produce quinazolinones. rsc.org

From 2-Aminobenzophenones : 2-Aminobenzophenones can be condensed with various nitrogen sources to form the quinazoline ring. nih.gov For example, a three-component reaction between a 2-aminobenzophenone, an aldehyde, and ammonium (B1175870) acetate (B1210297), often catalyzed by iodine, yields highly substituted quinazolines. nih.gov Another method involves the iodine-catalyzed reaction of 2-aminobenzophenones with benzylamines, using oxygen as the oxidant, to afford 2-arylquinazolines. nih.gov The use of 2-amino-5-iodobenzophenone (B3068442) in these reactions would directly incorporate the iodine atom at the desired position in the final quinazoline product.

| Precursor Type | Reaction Partners | Key Conditions/Catalysts | Product |

| 2-Aminobenzonitrile | Grignard reagent, Isothiocyanate | NaOH, Water | N,4-disubstituted 2-aminoquinazoline |

| 2-Aminobenzonitrile | Aldehydes, Alcohols | Cu-catalyst | o-protected-4-hydroxyquinazolines |

| 2-Aminobenzophenone | Aldehydes, NH₄OAc | Iodine, EtOH | Substituted quinazoline |

| 2-Aminobenzophenone | Benzylamines | I₂, O₂ (oxidant) | 2-Arylquinazoline |

| 2-Aminobenzophenone | Nitriles | TMSOTf, Microwave | 2,4-disubstituted quinazoline |

This table illustrates general synthetic routes to quinazolines starting from 2-aminobenzonitriles and 2-aminobenzophenones, which can be adapted for the synthesis of 5-iodo-2-aminoquinazoline.

General Methodologies for Quinazoline Ring Construction Applicable to Iodoaminoquinazolines

The construction of the quinazoline scaffold, a key component in numerous therapeutic agents, is a focal point in medicinal chemistry. Various synthetic pathways have been developed to access this privileged structure, with applicability to the synthesis of specifically substituted derivatives like iodoaminoquinazolines. These methods range from traditional condensation reactions to contemporary metal-catalyzed cross-couplings.

Cyclocondensation and Ring-Closing Approaches

Cyclocondensation reactions represent a foundational and widely utilized strategy for the synthesis of the quinazoline ring. These methods typically involve the reaction of a 2-aminobenzaldehyde, 2-aminobenzonitrile, or 2-aminobenzamide derivative with a one-carbon synthon, such as an aldehyde, nitrile, or amide. For instance, the reaction of 2-aminobenzonitriles with various electrophiles can lead to the formation of the quinazoline ring through an intramolecular cyclization step. nih.gov

Similarly, ring-closing metathesis has emerged as a powerful tool in heterocyclic synthesis, offering a versatile approach to constructing cyclic structures. While not as common for simple quinazolines, this strategy can be applied to more complex, fused systems. researchgate.net The synthesis of 2,3-dihydroquinazolin-4(1H)-ones, for example, often involves the condensation of anthranilic acid derivatives with carbonyl compounds, a process that can be catalyzed by either Lewis or Brønsted acids to facilitate the ring closure. mdpi.com Another approach involves the reaction of isatoic anhydride (B1165640) with amines to yield the quinazolinone core. mdpi.comnih.gov These fundamental cyclization strategies provide a basis for the synthesis of various quinazoline derivatives, which can then be further functionalized to introduce substituents like iodine and amino groups.

A notable example of a cyclocondensation approach is the reaction of a chalcone (B49325) derivative with various nitrogen nucleophiles, such as hydrazine (B178648) derivatives, to yield pyrazoline-substituted quinazolin-2,4-diones. acs.org This demonstrates the utility of building upon a pre-formed quinazoline core through cyclization of a side chain.

Aza-Reaction and Related Nitrogen-Centric Cyclizations

Nitrogen-centric cyclization reactions, such as various aza-reactions, provide powerful and often mild methods for the construction of N-heterocycles, including quinazolines. nih.gov The Aza-Wittig reaction, in particular, is widely employed due to its operational simplicity and mild reaction conditions. nih.gov This reaction typically involves the tandem Staudinger reaction of an azide (B81097) with a phosphine (B1218219) to form an iminophosphorane, which then undergoes an intramolecular aza-Wittig reaction to construct the heterocyclic ring. mdpi.comnih.gov For example, 3H-quinazolin-4-ones can be synthesized from appropriate substrates using a perfluoroalkyl-tagged triphenylphosphine (B44618) in a fluorous biphasic system. nih.gov

Another significant nitrogen-centric approach is the imino-Diels-Alder reaction, which has become a valuable tool for synthesizing quinazoline derivatives. nih.gov The Povarov imino-Diels-Alder reaction, for instance, involves the coupling of an imine with an electron-rich alkene. nih.gov Cascade versions of this reaction have also been developed, expanding its synthetic utility. nih.gov

These aza-reactions and related cyclizations offer a distinct advantage in their ability to introduce nitrogen atoms into the ring system with high efficiency and control, making them suitable for the synthesis of amino-substituted quinazolines.

Metal-Mediated and Catalyzed Synthetic Protocols

Modern synthetic organic chemistry heavily relies on transition metal catalysis to achieve efficient and selective bond formations. The synthesis of quinazolines has greatly benefited from the development of metal-mediated and catalyzed protocols, which offer advantages such as milder reaction conditions, broader substrate scope, and higher yields compared to traditional methods. Palladium, copper, and manganese are among the most frequently employed metals in these transformations.

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been extensively applied to the synthesis of quinazolines. nih.gov Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig couplings, are instrumental in forming C-C and C-N bonds, respectively, which are crucial for constructing and functionalizing the quinazoline core. rsc.orgmdpi.com For example, a palladium-catalyzed cascade cyclization of di-o-iodophenyl sulfonylguanidines with isocyanides has been developed for the efficient synthesis of heterocyclic fused quinazolines. rsc.org This approach highlights the power of palladium catalysis in facilitating complex, multi-bond forming transformations in a single step.

Furthermore, palladium-catalyzed methodologies have been successfully employed in the synthesis of various substituted quinazolines, demonstrating their tolerance for a wide range of functional groups. mdpi.com The development of water-based micellar catalysis for palladium-coupling reactions is also a promising area for future sustainable synthetic chemistry. youtube.com

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for the synthesis of quinazolines. Copper catalysts are particularly effective in promoting C-N bond formation through Ullmann-type coupling reactions. thieme-connect.com A simple and convenient one-pot copper-catalyzed cascade method has been reported for the synthesis of 2-aminoquinazoline and 2,4-diaminoquinazoline derivatives under mild conditions. thieme-connect.com This approach often involves the reaction of a substituted 2-bromobenzonitrile (B47965) with an amidine, where the copper catalyst facilitates the initial N-arylation followed by intramolecular cyclization. thieme-connect.com

Copper catalysis has also been utilized in three-component reactions for the synthesis of 4-aminoquinazolines from readily available 2-iodo- or 2-bromobenzimidamides, aldehydes, and sodium azide. thieme-connect.com This one-pot approach proceeds through a sequence of copper-catalyzed SNAr substitution, reduction, cyclization, and oxidation. thieme-connect.com Additionally, copper-mediated oxidative coupling of aldehydes and 2-bromobenzoic acid, using aqueous ammonia (B1221849) as a nitrogen source, provides a facile route to quinazolinone derivatives. rsc.orgnih.gov

Table 1: Comparison of Copper Catalysts in Quinazoline Synthesis

| Catalyst | Ligand | Base | Solvent | Yield (%) |

| CuI | DMEDA | K2CO3 | DMF | High |

| Cu2O | None | K2CO3 | DMF | Moderate |

| CuO | None | K2CO3 | DMF | Low |

| Cu(OAc)2 | DMEDA | Cs2CO3 | DMF | Moderate |

| CuCl | DMEDA | K2CO3 | DMF | Low |

This table is a representative example based on typical findings in the literature; specific yields vary with substrates and reaction conditions. thieme-connect.com

Manganese, being an earth-abundant and less toxic metal, has gained significant attention in catalysis. mdpi.com Manganese-catalyzed C-H activation reactions have been recognized as a powerful tool for the synthesis of quinazoline scaffolds. mdpi.com For instance, manganese(III) acetate has been shown to mediate the C-4 arylation of quinazoline 3-oxides with arylboronic acids, providing an efficient route to 2,4-diarylated quinazoline 3-oxides under mild conditions. organic-chemistry.org Mechanistic studies suggest that this reaction proceeds through the generation of aryl radicals. organic-chemistry.org

Furthermore, manganese(I)-catalyzed acceptorless dehydrogenative coupling strategies have been developed for the sustainable synthesis of quinoxalines and quinazolines. acs.org These reactions often proceed with the liberation of dihydrogen, offering an atom-economical and environmentally benign approach. acs.orgacs.org Well-defined manganese complexes have also been used to catalyze the dehydrogenative synthesis of quinazolin-4(3H)-ones from various primary alcohols. rsc.org

Beyond manganese, other transition metals like iron have also been utilized in quinazoline synthesis. For example, an iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation has been reported for the efficient synthesis of quinazolines from 2-alkylamino N-H ketimine derivatives. organic-chemistry.org

Strategic Incorporation of Iodine and Amino Moieties

Direct C-H iodination of aromatic and heteroaromatic compounds has emerged as a powerful tool in organic synthesis, offering a more atom-economical and straightforward alternative to traditional methods that often require pre-functionalization of the substrate. This strategy could be hypothetically applied to the synthesis of 5-iodoquinazolin-2-amine by direct iodination of a pre-formed 2-aminoquinazoline ring. The regioselectivity of such a reaction would be crucial to ensure the introduction of the iodine atom specifically at the C5 position.

Recent advancements have led to the development of radical-based direct C-H iodination protocols for various nitrogen-containing heterocycles, including quinolines and quinolones. wikipedia.org These methods often demonstrate high regioselectivity. For instance, a C3 selective iodination has been observed for quinolines and quinolones. wikipedia.org While direct C5 iodination of the quinazoline core is less commonly reported, the principles of directing group-assisted C-H activation or the intrinsic electronic properties of the quinazoline nucleus could be exploited to achieve the desired regioselectivity.

A study on the regioselective iodination of quinolines using molecular iodine under metal-free conditions has shown that the reaction likely proceeds through a radical intermediate, offering a pathway to iodinated heterocycles in good yields. nih.gov The application of such a method to a 2-aminoquinazoline substrate would need to consider the influence of the amino group on the electronic distribution of the heterocyclic system and, consequently, on the regioselectivity of the iodination.

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Quinoline | I2, K2S2O8, H2O/MeCN, 80 °C | 3-Iodoquinoline | 85 | nih.gov |

| 6-Methoxyquinoline | I2, K2S2O8, H2O/MeCN, 80 °C | 3-Iodo-6-methoxyquinoline | 78 | nih.gov |

| Quinolone | I2, K2S2O8, H2O/MeCN, 80 °C | 3-Iodoquinolone | 82 | wikipedia.org |

This table presents examples of regioselective C-H iodination on related heterocyclic systems, illustrating the potential of this strategy.

Hypervalent iodine reagents have gained prominence as versatile and environmentally benign alternatives to heavy metal reagents in a wide array of organic transformations. researchgate.netdaneshyari.com Their utility extends to the synthesis and functionalization of heterocyclic compounds, where they can act as both oxidants and reaction partners. researchgate.net In the context of 5-iodoquinazolin-2-amine synthesis, hypervalent iodine(III) reagents could be employed in several key steps.

For instance, these reagents can promote oxidative cyclization reactions to form the quinazoline core. They are known to facilitate the formation of C-N bonds, a crucial step in the annulation of the pyrimidine ring onto the benzene scaffold. daneshyari.com Furthermore, hypervalent iodine reagents are instrumental in direct C-H functionalization reactions. While their application for direct iodination of quinazolines is an area of ongoing research, their ability to mediate the introduction of various functional groups onto heterocyclic systems is well-documented. researchgate.net

The mechanism of action for hypervalent iodine reagents in C-H functionalization often involves the in situ generation of a more reactive iodine(III) species through ligand exchange or addition. researchgate.net This active species can then participate in electrophilic aromatic substitution or radical pathways to achieve the desired transformation.

| Reagent | Transformation | Substrate Class | Key Feature | Reference |

| Phenyliodine(III) diacetate (PIDA) | Oxidative Cyclization | 2-Aminobenzylamines and aldehydes | Formation of quinazolines | daneshyari.com |

| Iodosobenzene | C-H Arylation | Quinoxalin-2(1H)-ones | Introduction of aryl groups | researchgate.net |

| Diaryliodonium salts | C-H Arylation | Heteroarenes | Aryl group transfer | daneshyari.com |

This table showcases the versatility of hypervalent iodine reagents in the synthesis and functionalization of nitrogen-containing heterocycles.

Molecular iodine has been recognized as a mild, efficient, and cost-effective catalyst for a variety of organic transformations, including the synthesis of nitrogen-containing heterocycles. nih.gov Its catalytic activity is often attributed to its mild Lewis acidity and its ability to participate in redox cycles. drugfuture.com In the synthesis of quinazoline derivatives, molecular iodine has been successfully employed to catalyze oxidative C-H amination and cyclization reactions. nih.gov

One notable application is the iodine-catalyzed reaction of 2-aminobenzophenones with amines, utilizing molecular oxygen as a green oxidant, to afford 2-arylquinazolines in good yields. nih.gov This methodology highlights the potential of molecular iodine to facilitate the construction of the quinazoline scaffold from readily available starting materials. The reaction mechanism is proposed to involve the initial formation of a radical intermediate, followed by imine formation and subsequent dehydrogenative aromatization to yield the quinazoline product. nih.gov

The use of molecular iodine as a catalyst aligns with the principles of green chemistry by avoiding the use of toxic and expensive metal catalysts. drugfuture.com Its application in the synthesis of iodo-substituted quinazolines could be envisaged in a multi-step sequence where the quinazoline core is first constructed using an iodine-catalyzed reaction, followed by a separate iodination step, or by using an iodinated precursor in the catalytic cyclization.

| Reactants | Catalyst | Oxidant | Product | Yield (%) | Reference |

| 2-Aminobenzophenone, Benzylamine | I2 (10 mol%) | O2 | 2-Phenylquinazoline | 92 | nih.gov |

| 2-Aminobenzyl alcohol, Benzylamine | I2 (10 mol%) | O2 | 2-Phenylquinazoline | 68 | nih.gov |

| 2-Aminobenzophenone, N-methylamines | I2 (10 mol%) | O2 | 2-Substituted quinazolines | up to 98 | nih.gov |

This table provides examples of molecular iodine-catalyzed synthesis of quinazolines, demonstrating its efficacy.

The introduction of an amino group at the C2 position of the quinazoline ring is a critical step in the synthesis of 5-iodoquinazolin-2-amine. Several amination strategies have been developed for the quinazoline core, ranging from classical nucleophilic aromatic substitution (SNAr) reactions to modern transition-metal-catalyzed cross-coupling reactions.

A common approach involves the synthesis of a 2-chloro-5-iodoquinazoline intermediate, which can then undergo nucleophilic substitution with ammonia or an ammonia equivalent to introduce the 2-amino group. However, the synthesis of 2-chloroquinazolines often requires harsh reagents like phosphorus oxychloride. More recent and milder methods for the direct amination of quinazolin-4(3H)-ones have been developed, avoiding the need for a halogenated intermediate. nih.gov

Furthermore, metal-free oxidative annulation reactions have been reported for the synthesis of 2-aminoquinazolines from 2-aminobenzophenones and cyanamide (B42294) derivatives. nih.gov This approach offers a direct route to the 2-aminoquinazoline scaffold. The proposed mechanism involves the protonation of the cyanamide, followed by nucleophilic attack of the 2-aminobenzophenone, cyclization, and dehydration to yield the final product. nih.gov Direct C-H amination of the quinazoline ring itself is also a topic of current research, with methods being developed for the selective amination of heteroarenes.

| Starting Material | Reagents | Product | Key Feature | Reference |

| 2-Aminobenzophenone | Cyanamide, p-toluenesulfonic acid | 2-Aminoquinazoline | Metal-free oxidative annulation | nih.gov |

| Quinazolin-4(3H)-one | N,N-dimethylformamide, 4-toluenesulfonyl chloride | 4-(Dimethylamino)quinazoline | Direct amination via C-OH activation | nih.gov |

| 4-Chloroquinazoline | Primary/secondary amines | 4-Aminoquinazolines | Nucleophilic aromatic substitution |

This table summarizes various strategies for the amination of the quinazoline core or its precursors.

Chemical Transformations and Derivatization of the 5 Iodoquinazolin 2 Amine Scaffold

Reactivity of the Iodine Substituent

The iodine atom at the C-5 position is a key functional handle for introducing molecular diversity. Its reactivity is primarily exploited through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) of the iodine atom on the benzene (B151609) portion of the quinazoline (B50416) ring is generally challenging without strong activation by potent electron-withdrawing groups. In the quinazoline system, SNAr reactions are more commonly observed at the C-2 and C-4 positions of the pyrimidine (B1678525) ring, especially when they are substituted with good leaving groups like chlorine. acs.orgnih.gov The chlorine atoms at these positions are activated by the adjacent ring nitrogen atoms, facilitating attack by nucleophiles. acs.org

While direct SNAr at the C-5 iodo position is not a commonly reported pathway, copper-catalyzed Ullmann-type reactions can achieve formal nucleophilic substitution of aryl halides with various nucleophiles, including amines and alcohols, under thermal conditions. organic-chemistry.org This method provides an alternative route for forming C-N and C-O bonds at the C-5 position.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, C-O, and C-S Bond Formation

The carbon-iodine bond at the C-5 position is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows for selective transformations under relatively mild conditions. nih.gov Palladium- and copper-based catalytic systems are most frequently employed for this purpose.

C-C Bond Formation

Several palladium-catalyzed reactions are instrumental in forming new carbon-carbon bonds at the C-5 position.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating aryl-aryl or aryl-vinyl bonds by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or ester. harvard.eduorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. organic-chemistry.org This method is widely used for its tolerance of various functional groups and its reliable performance. nih.govnih.gov Based on reactions with analogous 6-iodoquinazoline (B1454157) derivatives, a range of aryl and heteroaryl groups can be introduced at the C-5 position. nih.govresearchgate.net

| Aryl Halide Substrate | Boronic Acid | Catalyst/Base | Product | Yield |

|---|---|---|---|---|

| N-(3-fluorophenyl)-6-iodoquinazolin-4-amine | 4-methoxyphenylboronic acid | Pd(OAc)₂ / Cs₂CO₃ | N-(3-fluorophenyl)-6-(4-methoxyphenyl)quinazolin-4-amine | 70% |

| 4-amino-6-iodoquinazoline | Furfurylboronic acid | 10% Pd/C / NEt₃ | 4-anilino-6-furfurylquinazoline | N/A |

Heck Reaction: The Heck reaction facilitates the coupling of the C-5 iodo position with alkenes to form substituted olefins. organic-chemistry.orgwikipedia.org This palladium-catalyzed process involves the reaction of the aryl iodide with an alkene in the presence of a base. nih.gov The reaction has been successfully applied to 6-iodoquinazoline derivatives, indicating its applicability to 5-iodoquinazolin-2-amine for the synthesis of 5-alkenyl derivatives. nih.gov

Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira coupling is employed. This reaction couples the C-5 iodide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is highly efficient for aryl iodides and provides a direct route to 5-alkynyl-2-aminoquinazolines. nih.govlibretexts.org

| Aryl Halide Substrate | Alkyne | Catalyst System | Product | Yield |

|---|---|---|---|---|

| 6-Tosyl- researchgate.netuw.edumdpi.com-triazoloquinazoline | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | 5-trimethylsilanylethynyl- researchgate.netuw.edumdpi.com-triazoloquinazoline | 88% |

C-N, C-O, and C-S Bond Formation

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling aryl halides with a wide variety of primary and secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org It represents a highly versatile and efficient way to introduce substituted amino groups at the C-5 position of the quinazoline core, proceeding under milder conditions than traditional methods like the Ullmann condensation. beilstein-journals.org

Ullmann Condensation: This classic copper-catalyzed reaction can be used to form C-N, C-O, and C-S bonds. wikipedia.org The reaction typically involves coupling the aryl iodide with an amine, alcohol, or thiol at elevated temperatures. organic-chemistry.orgresearchgate.netnih.gov While it often requires harsher conditions than palladium-catalyzed methods, it remains a viable strategy for introducing diverse heteroatom-linked substituents. mdpi.com

Functionalization of the Amino Group at C-2

The primary amino group at the C-2 position is a versatile nucleophile and can be readily functionalized through several common organic transformations.

Acylation and Alkylation Reactions

The 2-amino group undergoes standard reactions with electrophilic reagents.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides readily forms the corresponding amides. This transformation can be used to introduce a variety of acyl groups, which can modulate the electronic properties of the quinazoline system or serve as precursors for further reactions. researchgate.net

Alkylation: The amino group can be alkylated using alkyl halides or through reductive amination. nih.gov Direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products. mt.com Reductive amination, which involves the initial formation of an imine with an aldehyde or ketone followed by reduction, offers a more controlled method for synthesizing mono-alkylated secondary amines.

Schiff Base Formation and Subsequent Transformations

The primary amino group at C-2 readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically proceeds under mild acidic or thermal conditions. nih.gov The formation of the C=N double bond is a robust and high-yielding transformation.

The resulting Schiff base is a valuable intermediate for further chemical modifications:

Reduction: The imine bond can be selectively reduced using reducing agents like sodium borohydride (B1222165) to yield stable secondary amines.

Addition Reactions: The electrophilic carbon of the imine can be attacked by nucleophiles, such as Grignard reagents or organolithium compounds, to form new C-C bonds.

Cycloaddition Reactions: The imine can participate in cycloaddition reactions to construct more complex heterocyclic systems.

Cyclization Reactions Involving the Amino Functionality

The 2-amino group, often in conjunction with a neighboring substituent, can participate in cyclization reactions to form fused polycyclic systems. By reacting 5-iodoquinazolin-2-amine with bifunctional electrophiles, it is possible to construct a third ring fused to the pyrimidine moiety. For instance, reactions with α-haloketones or related reagents can lead to the formation of imidazo[1,2-c]quinazoline derivatives. nih.gov This strategy is a powerful tool for building complex, rigid scaffolds that are of significant interest in drug discovery.

Ring Modification and Rearrangement Studies

The inherent reactivity of the 5-iodoquinazolin-2-amine scaffold allows for its elaboration into more complex fused heterocyclic systems. Ring modification and rearrangement reactions are key strategies to access novel chemical entities with potentially unique biological activities or material properties. These transformations often involve the participation of the 2-amino group and the manipulation of the quinazoline ring itself.

One significant approach to ring modification involves the construction of fused five-membered heterocyclic rings onto the quinazoline core. For instance, the synthesis of pyrazolo[1,5-a]quinazolines and triazolo[1,5-a]quinazolines can be envisioned starting from precursors derived from 5-iodoquinazolin-2-amine. Although direct examples starting from 5-iodoquinazolin-2-amine are not extensively documented in publicly available literature, the general synthetic strategies for these systems provide a roadmap for its potential transformations. The synthesis of pyrazolo[1,5-a]quinazolines often involves the cyclocondensation of 5-aminopyrazole derivatives with appropriate precursors. Similarly, triazolo[1,5-a]quinazolines can be prepared from substituted hydrazinobenzoic acids. These methodologies suggest that 5-iodoquinazolin-2-amine could be a precursor to appropriately substituted intermediates for such cyclization reactions.

Furthermore, intramolecular cyclization reactions represent a powerful tool for ring modification. For example, the introduction of an alkynyl substituent at the 5-position via a Sonogashira coupling (see section 3.4) could be followed by an intramolecular cyclization involving the 2-amino group to construct a new fused ring system. The regioselectivity of such cyclizations would be a key aspect to investigate, potentially leading to a variety of isomeric products with distinct properties.

While specific rearrangement studies on the 5-iodoquinazolin-2-amine scaffold are not widely reported, the broader field of quinazoline chemistry includes examples of ring rearrangements under various conditions, such as thermal or photochemical stimuli. The electronic nature of the iodo and amino substituents would undoubtedly influence the propensity and outcome of any such rearrangement, potentially leading to novel heterocyclic scaffolds.

Strategies for Expanding Chemical Space through Derivatization

The 5-iodo substituent on the quinazoline ring is a key functional group for expanding the chemical space of this scaffold through various cross-coupling reactions. The carbon-iodine bond is highly susceptible to palladium-catalyzed transformations, allowing for the introduction of a wide array of substituents at this position. These derivatization strategies are crucial for generating libraries of compounds for drug discovery and materials science research.

Palladium-Catalyzed Cross-Coupling Reactions:

The versatility of the 5-iodo group makes it an ideal handle for several palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the 5-position of the quinazoline ring and various aryl, heteroaryl, or alkyl groups from boronic acids or their esters. This is a powerful method for introducing diverse aromatic and aliphatic moieties.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, enabling the introduction of a wide range of primary and secondary amines at the 5-position. This is a valuable tool for modifying the electronic and steric properties of the molecule and for introducing functionalities that can participate in hydrogen bonding.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the 5-iodoquinazolin-2-amine with a terminal alkyne. The resulting alkynyl derivatives are not only interesting in their own right but also serve as versatile intermediates for further transformations, such as cycloadditions or the aforementioned intramolecular cyclizations.

These cross-coupling reactions provide a modular and efficient approach to systematically modify the 5-position of the quinazoline ring, allowing for the fine-tuning of its properties.

Tandem and Domino Reactions:

A more advanced strategy for expanding chemical space involves the use of tandem or domino reactions, where multiple bond-forming events occur in a single pot. For example, a tandem Sonogashira coupling followed by an intramolecular cyclization is a powerful approach for the rapid construction of complex fused heterocyclic systems. In the context of 5-iodoquinazolin-2-amine, this could involve:

Sonogashira coupling of 5-iodoquinazolin-2-amine with a terminal alkyne bearing a suitable functional group.

Intramolecular cyclization of the resulting 5-alkynyl-quinazolin-2-amine derivative, where the 2-amino group attacks the alkyne to form a new ring.

This strategy can lead to the formation of novel polycyclic aromatic systems with diverse substitution patterns, significantly expanding the chemical space accessible from the starting material.

The following table summarizes the potential derivatization of the 5-iodoquinazolin-2-amine scaffold using palladium-catalyzed cross-coupling reactions:

| Reaction Name | Coupling Partner | Resulting Linkage at C5 | Potential for Further Transformation |

| Suzuki-Miyaura Coupling | Boronic acids/esters (R-B(OR)₂) | C-C (Aryl, Heteroaryl, Alkyl) | Further functionalization of the introduced group. |

| Buchwald-Hartwig Amination | Amines (R¹R²NH) | C-N (Amino) | N-alkylation, N-acylation, etc. |

| Sonogashira Coupling | Terminal alkynes (R-C≡CH) | C-C≡C (Alkynyl) | Cycloadditions, intramolecular cyclizations, reductions. |

Spectroscopic and Computational Characterization Studies of 5 Iodoquinazolin 2 Amine

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The precise structure of 5-Iodoquinazolin-2-amine is confirmed through various spectroscopic methods. While a specific complete dataset for this exact molecule is not publicly available, the expected spectral characteristics can be inferred from data on closely related quinazoline (B50416) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the molecular structure, identifying the position of substituents, and ensuring purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring. The iodine atom at the C5 position and the amino group at the C2 position will influence the chemical shifts of the neighboring protons. Protons on the benzene (B151609) ring portion will appear in the aromatic region, with their splitting patterns revealing their coupling relationships. The protons of the NH₂ group would likely appear as a broad singlet.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 5-Iodoquinazolin-2-amine (C₈H₆IN₃), the expected exact mass can be calculated. The mass spectrum of the parent compound, quinazolin-2-amine, shows a top peak at m/z 145, corresponding to the molecular ion nih.gov. For the 5-iodo derivative, the molecular ion peak would be expected at a significantly higher m/z value due to the mass of iodine (approximately 127 g/mol ). The isotopic pattern of iodine would also be a characteristic feature in the mass spectrum.

Infrared (IR) Spectroscopy: FT-IR spectroscopy helps in identifying the functional groups present. The spectrum of 5-Iodoquinazolin-2-amine would be expected to show characteristic absorption bands for N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C=N stretching of the quinazoline ring, and C-H stretching of the aromatic rings beilstein-journals.orgnih.gov.

Table 1: Predicted Spectroscopic Data for 5-Iodoquinazolin-2-amine

| Technique | Observed Feature | Expected Characteristics |

|---|---|---|

| ¹H NMR | Aromatic Protons | Distinct signals in the aromatic region, with chemical shifts influenced by iodine and amine groups. |

| Amine Protons | A broad singlet corresponding to the NH₂ group. | |

| ¹³C NMR | Quinazoline Carbons | Signals corresponding to the eight unique carbons, with C2 and C5 being significantly influenced by their substituents. |

| Mass Spec. | Molecular Ion Peak | Expected around m/z 271, corresponding to the molecular weight of C₈H₆IN₃. |

| Isotopic Pattern | Characteristic pattern for a mono-iodinated compound. | |

| FT-IR | N-H Stretching | Bands in the 3300-3500 cm⁻¹ range. |

| C=N Stretching | Characteristic absorption for the quinazoline ring system. |

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of molecules. These studies provide insights into the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP), which are crucial for predicting a molecule's stability and reactivity.

DFT studies on quinoline (B57606) and quinazoline derivatives have been used to fully optimize the structures and calculate energies and shapes of frontier molecular orbitals researchgate.net. For 5-Iodoquinazolin-2-amine, such calculations would reveal the distribution of electron density. The HOMO and LUMO energies are important parameters; the HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The MEP map would visualize the electrostatic potential, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is valuable for predicting how the molecule might interact with biological targets nih.gov.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand, such as 5-Iodoquinazolin-2-amine, binds to a specific protein target. Quinazoline derivatives are well-known inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) nih.govrsc.org.

Molecular Docking: This technique predicts the preferred orientation of the ligand within the active site of a protein. Docking studies of iodoquinazoline derivatives have shown that the quinazoline scaffold typically occupies the ATP binding domain of kinases nih.gov. The 2-amino group can act as a hydrogen bond donor, forming crucial interactions with key amino acid residues in the hinge region of the kinase, while the iodo-substituted benzene ring can fit into a hydrophobic pocket nih.govmdpi.com.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to assess the stability of the ligand-protein complex over time. These simulations provide a more dynamic picture of the interactions, showing how the ligand and protein adjust to each other. MD simulations on quinazoline derivatives have been used to confirm the stability of their binding modes within the target's active site and to analyze structural deviations over the simulation period dergipark.org.tr.

Table 2: Potential Protein Targets and Key Interactions for Quinazoline Derivatives

| Protein Target | Key Interacting Residues (Example) | Type of Interaction | Reference |

|---|---|---|---|

| EGFR | Met793, Thr790, Asp855 | Hydrogen bonding, hydrophobic interactions | mdpi.com |

| VEGFR-2 | Cys919, Asp1046 | Hydrogen bonding, hydrophobic interactions | nih.gov |

| Acetylcholinesterase | - | - | nih.gov |

In Silico ADMET Profiling for Pharmacokinetic Property Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico ADMET profiling allows for the early prediction of these properties, saving time and resources.

Computational tools can predict various physicochemical and pharmacokinetic parameters. For quinazoline derivatives, studies have calculated properties like lipophilicity (LogP), topological polar surface area (TPSA), and adherence to drug-likeness rules such as Lipinski's Rule of Five scirp.orgnih.govnih.gov. These predictions help to assess the potential for oral bioavailability and cell membrane permeability. For instance, a TPSA of less than 140 Ų is generally considered essential for good absorption nih.gov. Studies on iodoquinazoline derivatives have shown they can possess favorable, low-toxicity ADMET profiles, suggesting their potential for further development nih.govrsc.orgresearchgate.net.

Table 3: Common In Silico ADMET Parameters for Drug Discovery

| Parameter | Significance | Typical Favorable Range |

|---|---|---|

| Molecular Weight | Affects diffusion and absorption | < 500 g/mol |

| LogP (Lipophilicity) | Influences solubility and permeability | < 5 |

| Hydrogen Bond Donors | Affects membrane permeability | ≤ 5 |

| Hydrogen Bond Acceptors | Affects membrane permeability | ≤ 10 |

| TPSA | Predicts cell permeability | < 140 Ų |

Structure-Activity Relationship (SAR) Studies via Computational and Synthetic Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how different chemical groups on a core scaffold affect the biological activity of a molecule. For the quinazoline scaffold, extensive SAR studies have been conducted.

The substitution pattern on the quinazoline ring is critical for activity.

Position 2: The presence of a 2-amino group is a common feature in many bioactive quinazolines, often involved in forming key hydrogen bonds with the target protein acs.orgresearchgate.net.

Position 5: Substitutions on the benzene ring portion of the quinazoline core modulate the compound's steric and electronic properties. An iodine atom at position 5 can enhance binding affinity through halogen bonding or by fitting into a specific hydrophobic pocket of the target protein. SAR studies on quinazolinone antibacterials have shown that small, electron-withdrawing groups on the phenyl ring are often favored acs.org. The specific position of substituents is crucial, as moving a group from one position to another can drastically alter potency acs.orgacs.org.

By synthesizing and testing a series of analogs with variations at these positions, researchers can build a comprehensive SAR model to guide the design of more potent and selective inhibitors researchgate.net.

Analysis of Pharmacophoric Features for Targeted Design

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling is a key component of drug design.

For quinazoline-based inhibitors, common pharmacophoric features include:

A heterocyclic ring system (the quinazoline core) that acts as a scaffold.

One or more hydrogen bond donors/acceptors: The 2-amino group of 5-Iodoquinazolin-2-amine serves as a hydrogen bond donor researchgate.net.

A hydrophobic aromatic region: The iodo-substituted benzene ring provides a hydrophobic feature that can interact with nonpolar pockets in a target protein nih.gov.

Pharmacophore models are often developed using a set of known active compounds. These models, which can include features like hydrophobic centers, hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, are then used to screen large compound libraries to identify new potential inhibitors with similar features nih.govzsmu.edu.uaresearchgate.net. For EGFR and VEGFR-2 inhibitors, the essential pharmacophoric features often include a flat hetero-aromatic system, a hydrophobic head, and a linker with hydrogen bonding capabilities nih.gov.

Mechanistic Biological Studies Involving 5 Iodoquinazolin 2 Amine and Its Analogs

Protein Kinase Inhibition Mechanisms

Quinazoline-based compounds are a well-established class of protein kinase inhibitors. nih.gov Their primary mode of action involves interfering with the function of protein tyrosine kinases (PTKs), which are crucial enzymes in cellular signaling pathways that regulate growth, proliferation, and differentiation. nih.gov Dysregulation of these kinases is a hallmark of many cancers.

The core mechanism by which 5-iodoquinazolin-2-amine analogs exert their inhibitory effects is through competitive binding to the adenosine triphosphate (ATP) binding pocket within the kinase domain of the target protein. tbzmed.ac.irtbzmed.ac.ir By occupying this site, these small molecules prevent the natural substrate, ATP, from binding. This action blocks the transfer of a phosphate group from ATP to a tyrosine residue on a substrate protein, a critical step in signal transduction. tbzmed.ac.ir

The binding of these quinazoline (B50416) derivatives is typically reversible. The quinazoline scaffold itself settles within the hinge region of the kinase, a flexible portion that connects the N- and C-lobes of the kinase domain. nih.govmdpi.com Specific chemical features of the analogs, such as substituents at various positions on the quinazoline ring, form additional interactions (e.g., hydrogen bonds and hydrophobic interactions) with amino acid residues in the ATP pocket, which enhances binding affinity and selectivity. researchgate.net

Significant research has focused on designing 5-iodoquinazolin-2-amine analogs that can simultaneously inhibit multiple protein kinases, a strategy known as dual or multi-target inhibition. nih.gov A primary focus has been the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). tbzmed.ac.ir Both EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in cancer development; EGFR is crucial for tumor cell proliferation and survival, while VEGFR-2 is a key mediator of angiogenesis (the formation of new blood vessels that supply tumors). nih.govtbzmed.ac.ir

Because these two signaling pathways can act independently and share common downstream elements, simultaneously blocking both is considered an attractive therapeutic approach to prevent cancer progression and overcome resistance. nih.govtbzmed.ac.ir Numerous studies have synthesized and evaluated iodoquinazoline derivatives for their dual inhibitory activity. For instance, certain novel 1-alkyl-6-iodoquinazoline derivatives have been shown to target both EGFR and VEGFR-2. nih.gov Similarly, other iodoquinazoline-based compounds have demonstrated potent inhibition of both VEGFR-2 and the T790M mutant of EGFR, which is associated with resistance to first-generation EGFR inhibitors. researchgate.net

| Compound | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| Compound 5c | VEGFR-2 | 0.08 ± 0.01 | Sorafenib | 0.1 ± 0.02 |

| Compound 5e | VEGFR-2 | 0.07 ± 0.01 | Sorafenib | 0.1 ± 0.02 |

| Compound 5f | VEGFR-2 | 0.10 ± 0.02 | Sorafenib | 0.1 ± 0.02 |

| Compound 2g | VEGFR-2 | 0.148 | Sorafenib | - |

| Compound 4a | VEGFR-2 | 0.196 | Sorafenib | - |

Modulation of Efflux Transporters and Drug Resistance Mechanisms

A significant challenge in cancer therapy is multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. A key mechanism underlying MDR is the overexpression of ATP-Binding Cassette (ABC) transporters.

ABC transporters, such as P-glycoprotein (P-gp, also known as ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2), function as cellular efflux pumps. nih.gov They use the energy from ATP hydrolysis to actively transport a wide variety of substances, including chemotherapeutic agents, out of the cell, thereby reducing their intracellular concentration and efficacy. nih.govplos.org

Research on quinazoline-based kinase inhibitors has revealed that some of these compounds can also interact with and inhibit ABC transporters. For example, the quinazoline derivative lapatinib has been identified as both a substrate and an inhibitor of P-gp and BCRP. nih.gov The ability to inhibit these transporters is a crucial area of investigation, as it presents a potential strategy to reverse MDR and enhance the effectiveness of co-administered anticancer drugs. nih.gov By blocking the efflux pump, these inhibitors can increase the intracellular accumulation of other therapeutic agents, restoring their cytotoxic effects. plos.org

The function of ABC transporters is fundamentally dependent on the binding and hydrolysis of ATP at their nucleotide-binding domains (NBDs). nih.gov The energy released from this process drives the conformational changes necessary to move substrates across the cell membrane. nih.gov Inhibition of these transporters by small molecules can occur through several mechanisms that ultimately interfere with this ATP-dependent process.

Inhibitors can act competitively by binding to the same site as the transport substrate or non-competitively by binding to a different site, which still prevents the transport process. nih.gov This interference with the transport cycle affects the transporter's ATPase activity. For some inhibitors, their binding may prevent the conformational changes required for efficient ATP hydrolysis. The binding of an inhibitor can lock the transporter in a specific state, uncoupling the process of substrate binding from ATP hydrolysis and transport. nih.gov The mechanism often involves preventing the proper dimerization of the NBDs, a step that is essential for creating a functional catalytic site for ATP hydrolysis. researchgate.netresearchgate.net

Cellular Pathway Interception and Cell Cycle Modulation

By inhibiting protein kinases like EGFR and VEGFR-2, 5-iodoquinazolin-2-amine analogs can intercept the signaling cascades that drive cell proliferation and survival. The EGFR pathway, for instance, involves a series of downstream proteins that ultimately lead to gene transcription promoting cell division. By blocking the initial step, these inhibitors can effectively shut down the entire pathway.

This interception of pro-proliferative signaling often leads to modulation of the cell cycle. The cell cycle is a tightly regulated process with checkpoints that ensure proper cell division. Many kinase inhibitors have been shown to cause cell cycle arrest at specific phases, preventing cancer cells from progressing towards mitosis and division. For example, some quinazoline derivatives have been observed to induce cell cycle arrest in the G2/M phase. This arrest is often a prelude to apoptosis (programmed cell death), providing another mechanism for the compound's anticancer effects. nih.gov

Mechanisms of Cell Cycle Arrest (e.g., G2/M phase)

Certain quinazoline derivatives have been shown to exert antiproliferative effects by inducing cell cycle arrest, particularly at the G2/M phase. This critical checkpoint ensures that cells only enter mitosis after DNA damage has been repaired. Compounds that can enforce a G2/M arrest are of significant interest in cancer research as they can prevent the proliferation of malignant cells.

For instance, studies on various cancer cell lines have demonstrated that treatment with specific quinazoline analogs leads to an accumulation of cells in the G2/M phase. This arrest is often associated with the modulation of key regulatory proteins. For example, the levels of Cyclin B1, a crucial protein for entry into mitosis, have been observed to be downregulated following treatment with certain quinazoline compounds. researchgate.net This disruption of the cell cycle machinery effectively halts cell division and can lead to apoptosis. researchgate.netfrontiersin.org

The induction of G2/M arrest by some compounds is linked to the generation of reactive oxygen species (ROS). nih.gov Increased ROS levels can cause DNA damage, which in turn activates cell cycle checkpoints. nih.gov This is supported by findings where the effects of the compound on the cell cycle were reversed by the use of an antioxidant, indicating a ROS-dependent mechanism. nih.gov

The table below summarizes the effects of certain compounds on cell cycle progression.

| Cell Line | Compound Type | Effect on Cell Cycle | Key Protein Modulation |

| RBE (Cholangiocarcinoma) | Dinitroazetidine-coumarin hybrid | G2/M phase arrest | Downregulation of Cyclin B1 |

| A375 (Malignant Melanoma) | Cinobufagin | G2/M phase arrest | Decreased levels of CDK1 and Cyclin B |

| SiHa (Cervical Cancer) | Erythraline | G2/M phase arrest | Not specified |

Induction of Apoptotic Pathways and Associated Biomarker Modulation (e.g., Caspase-3, Bax, BCl2)

In addition to cell cycle arrest, 5-iodoquinazolin-2-amine and its analogs can induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating damaged or unwanted cells and is a primary target for many anticancer therapies. The apoptotic process is tightly regulated by a balance of pro-apoptotic and anti-apoptotic proteins, and its induction by quinazoline derivatives often involves the modulation of these key players.

A common pathway implicated in the pro-apoptotic effects of these compounds is the intrinsic, or mitochondrial, pathway. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members like Bcl-2 itself and pro-apoptotic members like Bcl-2-associated X protein (Bax). Treatment with certain quinazoline analogs has been shown to downregulate the expression of Bcl-2 while upregulating the expression of Bax. ijper.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases. frontiersin.org

Caspases are a family of proteases that execute the final stages of apoptosis. Caspase-3 is a key executioner caspase, and its activation is a hallmark of apoptosis. Studies have demonstrated that treatment with various quinazoline-related compounds leads to increased levels of cleaved (active) caspase-3. researchgate.netfrontiersin.org This activation of caspase-3 results in the cleavage of essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP), ultimately leading to cell death. researchgate.net

The table below highlights the modulation of key apoptotic biomarkers by different compounds.

| Compound Type | Cell Line | Effect on Bcl-2 Family | Caspase Activation |

| Mefenamic Acid | MCF-7 (Breast Cancer) | Downregulation of Bcl-2, Upregulation of Bax | Upregulation of Caspase-3, -8, and -9 |

| Cinobufagin | A375 (Malignant Melanoma) | Downregulation of Bcl-2, Upregulation of Bax | Increased levels of cleaved Caspase-9 and -3 |

| Dinitroazetidine-coumarin hybrid | RBE (Cholangiocarcinoma) | Not specified | Increased levels of cleaved Caspase-3 |

| Spiroindoline compound | Colorectal Cancer Cells | Inhibits Bcl-2 | Induces Caspase-3 mediated apoptosis |

Molecular Mechanisms of Antimicrobial Action

Quinazoline derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria. researchgate.neteco-vector.com Their mechanisms of action are diverse and can involve the disruption of essential bacterial processes.

Inhibition of Penicillin-Binding Proteins (PBPs)

One of the key mechanisms by which some quinazoline analogs exert their antibacterial effect is through the inhibition of penicillin-binding proteins (PBPs). PBPs are bacterial enzymes that are essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. nih.govmdpi.com By inhibiting these enzymes, the integrity of the cell wall is compromised, leading to cell lysis and bacterial death. mdpi.com

Specifically, certain quinazolinone derivatives have been identified as allosteric inhibitors of PBP2a. nih.gov PBP2a is a specific PBP found in methicillin-resistant Staphylococcus aureus (MRSA) that has a low affinity for beta-lactam antibiotics, conferring resistance to this class of drugs. mdpi.com By binding to an allosteric site on PBP2a, these quinazolinone compounds can induce a conformational change that makes the active site more accessible to beta-lactam antibiotics, thus restoring their efficacy. nih.gov This synergistic effect makes these compounds valuable candidates for combination therapies to combat MRSA infections. nih.gov

Interaction with Bacterial Cell Wall and DNA Structures

Beyond the inhibition of specific enzymes like PBPs, quinazoline derivatives can also exert their antimicrobial effects through direct interactions with the bacterial cell wall and DNA. nih.gov Some of these compounds are thought to interfere with the biosynthesis of the cell wall, leading to structural weaknesses and ultimately cell death. nih.gov

Furthermore, several quinazoline derivatives have been shown to target bacterial DNA gyrase. rsc.orgmdpi.com DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. nih.gov By inhibiting this enzyme, these compounds can prevent the bacteria from carrying out these vital processes, leading to a bactericidal effect. mdpi.com The interaction with DNA gyrase can involve the formation of hydrogen bonds and other interactions with key amino acid residues in the enzyme's active site, as revealed by molecular docking studies. rsc.org

The following table summarizes the antimicrobial mechanisms of action for different quinazoline-related compounds.

| Compound Class | Target | Mechanism of Action |

| Quinazolinones | Penicillin-Binding Protein 2a (PBP2a) | Allosteric inhibition, leading to increased susceptibility to β-lactam antibiotics. |

| Quinazolin-2,4-diones | DNA Gyrase | Inhibition of enzyme activity, preventing DNA replication. |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | DNA Gyrase B | Inhibition of the ATPase activity of the GyrB subunit. |

Enzyme Inhibition Beyond Kinases (General Mechanisms)

While much of the research on the biological activity of quinazoline derivatives has focused on their role as kinase inhibitors, these versatile scaffolds are capable of inhibiting a variety of other enzymes through several distinct mechanisms.

Competitive Inhibition: In this mode of inhibition, the inhibitor molecule competes with the natural substrate for binding to the active site of the enzyme. The inhibitor's structure often mimics that of the substrate, allowing it to bind to the active site but preventing the catalytic reaction from occurring. The effectiveness of a competitive inhibitor can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: Non-competitive inhibitors bind to the enzyme at a site other than the active site, known as an allosteric site. nih.gov This binding event induces a conformational change in the enzyme that alters the shape of the active site, reducing its efficiency in binding to the substrate and catalyzing the reaction. The inhibitory effect of a non-competitive inhibitor is not affected by the substrate concentration.

Allosteric Inhibition: This is a specific type of non-competitive inhibition where the binding of the inhibitor to the allosteric site causes a conformational change that is necessary for the inhibitory effect. nih.gov As seen with the inhibition of PBP2a by certain quinazolinones, allosteric inhibition can either decrease enzyme activity or, in some cases, make the enzyme more susceptible to other inhibitors. nih.gov

Covalent Modification: Some inhibitors can form a permanent covalent bond with the enzyme, leading to irreversible inhibition. nih.gov This type of inhibition is often seen with compounds that have reactive functional groups that can form a bond with amino acid residues in the enzyme's active site.

Tight-Binding Inhibition: In this scenario, the inhibitor binds to the enzyme with very high affinity, resulting in a very slow dissociation of the inhibitor-enzyme complex. nih.gov This can lead to a time-dependent inhibition, where the degree of inhibition increases over time as more of the enzyme becomes bound to the inhibitor. nih.gov

The diverse chemical structures that can be built upon the quinazoline scaffold allow for the design of inhibitors that can target a wide range of enzymes through these different mechanisms, making it a valuable pharmacophore in drug discovery.

Emerging Trends and Future Research Directions for 5 Iodoquinazolin 2 Amine

Development of Multifunctional Hybrid Compounds Incorporating the 5-Iodoquinazolin-2-amine Motif

The strategy of molecular hybridization, which involves combining two or more distinct pharmacophores into a single molecule, is a powerful approach in modern drug discovery. This technique aims to create hybrid compounds that can interact with multiple biological targets, potentially leading to enhanced efficacy, reduced drug resistance, and improved therapeutic outcomes.

For the 5-Iodoquinazolin-2-amine scaffold, this represents a significant area for future development. By analogy with related structures, this motif could be combined with other biologically active moieties to create novel multifunctional agents. For instance, studies on other iodoquinazoline derivatives have shown success in creating hybrids, such as combining the quinazoline (B50416) core with sulfonamides to enhance antitumor and antimicrobial activities nih.gov. Similarly, quinazolin-4-one has been hybridized with 3-cyanopyridin-2-one to create dual inhibitors of key cancer-related proteins like EGFR and BRAFV600E nih.gov.

Future research could focus on conjugating 5-Iodoquinazolin-2-amine with moieties known for specific biological activities. The iodine atom at the 5-position offers a versatile chemical handle for synthetic modifications, facilitating the linkage to other pharmacophores.

Table 1: Potential Pharmacophores for Hybridization with 5-Iodoquinazolin-2-amine

| Pharmacophore Class | Potential Therapeutic Target/Action | Rationale for Hybridization |

| Sulfonamides | Carbonic Anhydrase Inhibition, Antimicrobial | To create dual-action anticancer or antimicrobial agents nih.gov. |

| Pyridine Derivatives | Kinase Inhibition, Anti-inflammatory | To target multiple signaling pathways involved in cancer and inflammation nih.gov. |

| Hydroxamic Acids | Histone Deacetylase (HDAC) Inhibition | To develop epigenetic drugs with enhanced target specificity. |

| Chalcones | Antitubulin, Anti-inflammatory | To combine cytotoxic and anti-inflammatory properties for cancer therapy. |

This approach could yield a new generation of therapeutics with tailored, multi-target profiles, leveraging the structural and chemical attributes of the 5-Iodoquinazolin-2-amine core.

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The advancement of synthetic organic chemistry offers new avenues for the efficient and selective production of complex molecules like 5-Iodoquinazolin-2-amine and its derivatives. Traditional methods for synthesizing quinazoline scaffolds can be lengthy and may result in low yields. However, modern synthetic strategies are being explored to overcome these limitations.

Recent research into the synthesis of 2-aminoquinazoline (B112073) derivatives has highlighted several innovative approaches. One such method is the acid-mediated [4+2] annulation reaction, which can construct the core quinazoline ring system from simpler starting materials like N-benzyl cyanamides and 2-amino aryl ketones with high efficiency mdpi.com.

Another promising direction is the use of microwave-assisted synthesis. This technique can dramatically reduce reaction times and often improves yields by providing rapid and uniform heating. For example, the microwave-assisted cyclodehydration of N-(2-aminobenzyl)amides has been shown to be an efficient route to related dihydroquinazoline (B8668462) structures beilstein-journals.org. Applying such microwave-based protocols to the synthesis of 5-Iodoquinazolin-2-amine from appropriate precursors could enhance synthetic efficiency.

Table 2: Comparison of Synthetic Approaches for Quinazoline Scaffolds

| Method | Description | Advantages | Potential for 5-Iodoquinazolin-2-amine |

| Traditional Cyclocondensation | Multi-step reactions often requiring harsh conditions and long reaction times. | Well-established procedures. | Lower efficiency, potential for side products. |

| Acid-Mediated Annulation | A [4+2] cycloaddition approach to form the quinazoline ring in fewer steps mdpi.com. | High yields, use of simple substrates, operational simplicity. | Highly applicable for creating diverse derivatives with high efficiency. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions beilstein-journals.org. | Drastically reduced reaction times, improved yields, better process control. | Could offer a rapid and efficient pathway to the target compound and its analogues. |

| Metal-Catalyzed Cyclization | Employs transition metal catalysts (e.g., Palladium, Ruthenium) to facilitate C-H activation and ring formation mdpi.com. | High selectivity, functional group tolerance. | Allows for precise control over substitution patterns on the quinazoline ring. |

Future research will likely focus on adapting these modern synthetic methodologies to produce 5-Iodoquinazolin-2-amine and its derivatives, enabling more rapid and cost-effective exploration of their chemical and biological properties.

Design of Advanced Probes for Chemical Biology Investigations

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or pathway. The development of probes based on the 5-Iodoquinazolin-2-amine scaffold is a compelling future direction for elucidating its mechanism of action and identifying its biological targets.

A chemical probe typically requires several key features: high potency and selectivity for its target, and a functional group for visualization or affinity capture. The 5-Iodoquinazolin-2-amine structure could be modified to incorporate such features. For example, a fluorescent dye could be attached to create a probe for tracking the molecule's localization within cells using fluorescence microscopy.

Another strategy involves creating fluorogenic probes, where a molecule transitions from a non-fluorescent to a fluorescent state upon a specific biological event, such as an enzymatic reaction. Research on other heterocyclic systems has demonstrated the utility of an azide-to-amine conversion as a trigger for fluorescence, a concept that could be adapted for 5-Iodoquinazolin-2-amine derivatives nih.gov. The conversion of a synthetically installed azide (B81097) group to an amine within the cellular environment could "turn on" fluorescence, providing a powerful tool for studying cellular processes nih.gov.

Furthermore, the iodine atom can serve as a point of attachment for photoaffinity labels or "clickable" tags (like alkynes or azides) for use in chemoproteomics experiments to covalently link the probe to its protein targets for subsequent identification.

Application of 5-Iodoquinazolin-2-amine in Materials Science and Related Fields

While the primary focus for quinazoline derivatives has been in medicinal chemistry, their unique chemical structures suggest potential applications in materials science. The exploration of 5-Iodoquinazolin-2-amine in this context is a largely untapped area of research.

Heterocyclic aromatic compounds are known to possess interesting photophysical and electronic properties, making them candidates for use in organic electronics. The quinazoline core, with its nitrogen atoms and delocalized pi-electron system, could be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of organic semiconductors. The iodine substituent on the 5-Iodoquinazolin-2-amine ring could be used to tune these electronic properties or to serve as a reactive site for polymerization.

Another potential application is in the development of novel polymers or metal-organic frameworks (MOFs). The amine group and the nitrogen atoms within the quinazoline ring can act as ligands, coordinating with metal ions to form complex, porous structures. Such materials could have applications in gas storage, catalysis, or chemical sensing. The development of functional materials from this scaffold represents a forward-looking research direction that extends beyond its biological potential.

Integration of Artificial Intelligence and Machine Learning in Iodoquinazoline Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and chemical design. These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel molecular structures with desired characteristics, significantly accelerating the research and development process.

For the 5-Iodoquinazolin-2-amine scaffold, AI and ML can be applied in several ways:

Virtual Screening: ML models can be trained to screen large virtual libraries of compounds to identify derivatives of 5-Iodoquinazolin-2-amine that are most likely to be active against a specific biological target.

De Novo Design: Generative AI models can design entirely new molecules based on the iodoquinazoline core. These models can be guided to optimize for multiple properties simultaneously, such as high bioactivity and low predicted toxicity nih.gov.

Predictive Modeling: AI can be used to build models that predict the Structure-Activity Relationships (SAR) for a series of 5-Iodoquinazolin-2-amine analogues. This can help chemists prioritize which compounds to synthesize and test, saving time and resources.

Synthesis Prediction: AI tools can also assist in planning the most efficient synthetic routes for novel iodoquinazoline derivatives, a critical step in translating a virtual design into a physical molecule.

The integration of these computational approaches can create a powerful discovery engine, enabling a more rapid and intelligent exploration of the chemical space around 5-Iodoquinazolin-2-amine for therapeutic and other applications.

Q & A

Q. What are the standard synthetic routes for 5-Iodoquinazolin-2-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of 5-Iodoquinazolin-2-amine typically involves halogenation of quinazoline precursors. A common approach is the nucleophilic substitution of a halogen (e.g., chlorine) at the 5-position of quinazoline using iodine sources like NaI in polar aprotic solvents (e.g., DMF) under reflux. Optimization includes adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of NaI) and reaction time (12–24 hours). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves yield. Reaction progress should be monitored by TLC or HPLC .

Q. How is the purity and structural integrity of 5-Iodoquinazolin-2-amine confirmed post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- 1H/13C NMR : Verify aromatic proton environments and iodine’s deshielding effects.

- IR Spectroscopy : Confirm NH₂ stretching bands (~3300–3500 cm⁻¹).

- Mass Spectrometry (ESI-MS or HRMS) : Validate molecular ion peaks ([M+H]⁺ or [M−I]⁺ fragments).

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Elemental analysis (C, H, N) ensures >95% purity .

Advanced Research Questions

Q. How to design experiments to assess the kinase inhibitory activity of 5-Iodoquinazolin-2-amine derivatives?

- Methodological Answer : Use in vitro kinase inhibition assays with recombinant kinases (e.g., EGFR, VEGFR) and ATP-concentration-dependent luminescence/fluorescence readouts. Key steps:

Dose-Response Curves : Test derivatives at 0.1–100 µM concentrations.

Control Compounds : Include staurosporine (broad kinase inhibitor) and DMSO controls.

Data Normalization : Express inhibition as % activity relative to controls.

For selectivity profiling, screen against a kinase panel (e.g., 50+ kinases). Molecular docking (AutoDock Vina) predicts binding modes to kinase ATP-binding pockets, guided by crystallographic data (PDB entries) .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer : Contradictions often arise from variability in assay conditions or compound stability. Address this by:

- Meta-Analysis : Quantify heterogeneity using Higgins’ I² statistic to determine if variance is due to study design or true biological differences .

- Standardized Protocols : Replicate assays under identical conditions (e.g., cell line, serum concentration, incubation time).

- Stability Studies : Assess compound degradation via LC-MS under physiological pH/temperature. Adjust formulations (e.g., DMSO stock concentration ≤0.1%) to minimize artifacts .

Q. How can computational methods guide the optimization of 5-Iodoquinazolin-2-amine for selective targeting?

- Methodological Answer :

- QSAR Modeling : Use descriptors like logP, polar surface area, and iodine’s steric parameters to correlate structure with activity.